molecular formula C10H12N2O4 B589673 rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt CAS No. 1391051-70-9

rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt

Cat. No.: B589673
CAS No.: 1391051-70-9
M. Wt: 227.194
InChI Key: VCKPUUFAIGNJHC-BTOQUXKSSA-N
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Description

rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt: is a stable isotope-labeled analogue of 3-Hydroxykynurenine, a metabolite of tryptophan. This compound is used in various scientific research applications, particularly in studies involving metabolic pathways, oxidative stress, and neurotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt involves the incorporation of stable isotopes carbon-13 and nitrogen-15 into the molecular structure of 3-Hydroxykynurenine. The synthetic route typically includes the following steps:

    Starting Material: The synthesis begins with the preparation of labeled precursors, such as 13C-labeled phenylalanine and 15N-labeled ammonia.

    Condensation Reaction: These precursors undergo a series of condensation reactions to form the intermediate compounds.

    Hydroxylation: The intermediate compounds are then hydroxylated to introduce the hydroxyl group at the desired position.

    Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Synthesis: Large batches of labeled precursors are synthesized and purified.

    Automated Reaction Systems: Automated systems are used to control the reaction conditions, such as temperature, pressure, and pH, to ensure consistent product quality.

    Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid intermediates.

    Reduction: Reduction reactions can convert the compound into its reduced form.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.

Major Products:

    Oxidation Products: Quinonoid intermediates and other oxidized derivatives.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Compounds with new functional groups introduced through substitution reactions.

Scientific Research Applications

rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

The mechanism of action of rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt involves its role as a metabolite of tryptophan. It exerts its effects through the following pathways:

Comparison with Similar Compounds

rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt is unique due to its stable isotope labeling, which enhances its utility in research. Similar compounds include:

    3-Hydroxykynurenine: The unlabeled form of the compound, used in similar research applications but without the benefits of stable isotope labeling.

    3-Hydroxyanthraniloylalanine: Another metabolite of tryptophan, used in studies of metabolic pathways and oxidative stress.

    DL-3-Hydroxykynurenine Hydrochloride Salt: A racemic mixture of 3-Hydroxykynurenine, used in various biochemical studies.

These similar compounds share some applications with this compound but lack the specific advantages provided by stable isotope labeling.

Properties

CAS No.

1391051-70-9

Molecular Formula

C10H12N2O4

Molecular Weight

227.194

IUPAC Name

4-(2-amino-3-hydroxyphenyl)-2-azanyl-4-oxobutanoic acid

InChI

InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16)/i6+1,10+1,11+1

InChI Key

VCKPUUFAIGNJHC-BTOQUXKSSA-N

SMILES

C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N

Synonyms

α,2-Diamino-3-hydroxy-γ-oxobenzenebutanoic Acid-13C2,15N Hydrochloride Salt;  3-(3-Hydroxyanthraniloyl)alanine-13C2,15N;  3-Hydroxy-DL-kynurenine-13C2,15N Hydrochloride Salt;  3-Hydroxykynurenine-13C2,15N;  DL-3-Hydroxykynurenine Hydrochloride Salt;  Hydr

Origin of Product

United States

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